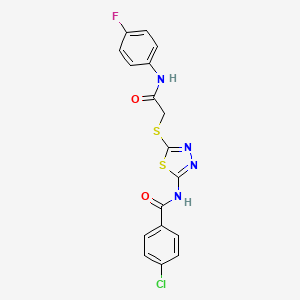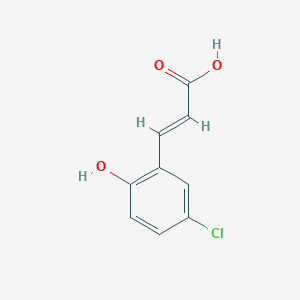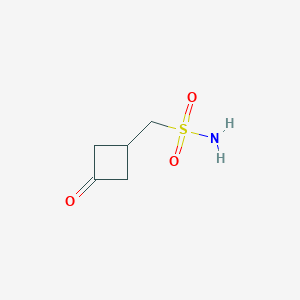
(3-Oxocyclobutyl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(3-Oxocyclobutyl)methanesulfonamide” is a chemical compound with the CAS Number: 2377035-06-6 . It has a molecular weight of 163.2 and is typically stored at 4 degrees Celsius . The compound is usually in powder form .
Molecular Structure Analysis
The IUPAC Name for this compound is “(3-oxocyclobutyl)methanesulfonamide” and its InChI Code is 1S/C5H9NO3S/c6-10(8,9)3-4-1-5(7)2-4/h4H,1-3H2,(H2,6,8,9) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“(3-Oxocyclobutyl)methanesulfonamide” is a powder . It has a molecular weight of 163.2 . The compound is typically stored at 4 degrees Celsius .科学的研究の応用
Solvolysis and Structural Analysis
The research on the solvolysis rates of methanesulfonate derivatives and their structural analysis highlights the importance of these compounds in understanding reaction mechanisms and structural influences on chemical reactivity. For example, differences in solvolysis rates between methanesulfonate derivatives underscore the impact of structural variations on chemical behavior, which could be relevant for designing (3-Oxocyclobutyl)methanesulfonamide for specific applications (Takeuchi, Ohga, & Ushino, 1996).
Organic Synthesis and Catalysis
Methanesulfonamide and its derivatives serve as key intermediates or catalysts in organic synthesis. The development of manganese dioxide-methanesulfonic acid oxidation systems and borinic acid-catalyzed couplings of glycosyl methanesulfonates are examples of how these compounds facilitate the creation of complex molecules, suggesting potential synthetic applications for (3-Oxocyclobutyl)methanesulfonamide in similar catalytic processes or as an intermediate in the synthesis of biologically active compounds (Liu et al., 2013); (D’Angelo & Taylor, 2016).
Electrochemical Applications
In the context of high-voltage batteries, the study of additives like (Trimethylsilyl)methanesulfonate for enhancing electrochemical performance indicates the potential for (3-Oxocyclobutyl)methanesulfonamide to serve as a stabilizing agent or performance enhancer in energy storage technologies. This application is especially relevant for materials that require stable interfaces at high voltages (Lim, Cho, Kim, & Yim, 2016).
Environmental and Microbial Interactions
The microbial metabolism of methanesulfonic acid and related compounds sheds light on their role in biogeochemical cycles and environmental processes. Understanding how these compounds are metabolized can inform their use in bioremediation or as substrates in microbial biotechnology applications (Kelly & Murrell, 1999).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
特性
IUPAC Name |
(3-oxocyclobutyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3S/c6-10(8,9)3-4-1-5(7)2-4/h4H,1-3H2,(H2,6,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPSPUDKGWQMTSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1=O)CS(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Oxocyclobutyl)methanesulfonamide | |
CAS RN |
2377035-06-6 |
Source


|
| Record name | (3-oxocyclobutyl)methanesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-ethoxyethyl)-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2655532.png)
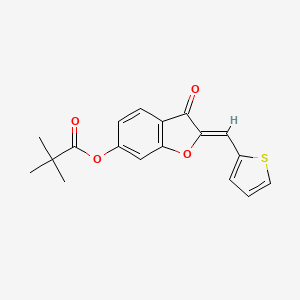

![9-(4-chlorophenyl)-6,6-dimethyl-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2655535.png)
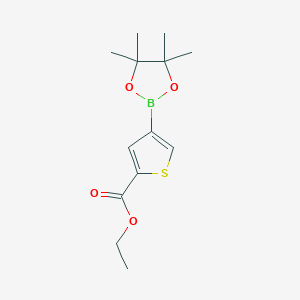
![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2655540.png)


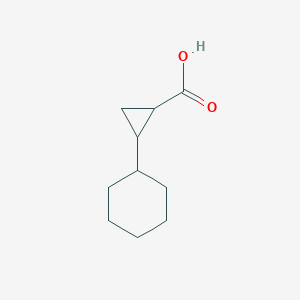
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2655547.png)
